molecular formula C24H35ClN2O2 B2490565 N-[2-(Morpholin-4-YL)ethyl]-2-(3-phenyladamantan-1-YL)acetamide hydrochloride CAS No. 1052411-39-8

N-[2-(Morpholin-4-YL)ethyl]-2-(3-phenyladamantan-1-YL)acetamide hydrochloride

Cat. No. B2490565
CAS RN: 1052411-39-8
M. Wt: 419.01
InChI Key: VTPZQGQQOALCKY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves several chemical processes to achieve the desired molecular structure. For example, Yong-Jin Wu et al. (2003) synthesized an orally bioavailable KCNQ2 potassium channel opener with significant activity in a rat model of migraine, which demonstrates a method of synthesizing complex organic compounds with specific biological activities (Yong-Jin Wu et al., 2003). Although not directly related to the compound , this research highlights the intricate methods involved in synthesizing compounds with morpholine as a component.

Molecular Structure Analysis

The molecular docking and structure analysis of compounds with similar morpholine components have been conducted to understand their interaction with biological targets. Gabriel Navarrete-Vázquez et al. (2016) designed, prepared, and evaluated compound 1, showing high σ1 receptor affinity through molecular docking, indicating the significance of molecular structure analysis in understanding compound functionality (Gabriel Navarrete-Vázquez et al., 2016).

Chemical Reactions and Properties

The chemical reactions and properties of compounds containing morpholine and acetamide groups involve interactions with other chemical entities and the environment. D. Bardiot et al. (2015) identified 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as fungicidal agents, indicating the chemical activity of morpholine derivatives in biological contexts (D. Bardiot et al., 2015).

Physical Properties Analysis

The physical properties of such compounds, including melting point, solubility, and stability, are crucial for their handling and application in research. The study of N-[morpholin-4-yl(phenyl)methyl]acetamide as a corrosion inhibitor by A. Nasser et al. (2016) provides insights into the physical interaction of morpholine derivatives with metal surfaces, highlighting the physical properties relevant to its effectiveness as an inhibitor (A. Nasser & M. A. Sathiq, 2016).

Chemical Properties Analysis

The chemical properties, including reactivity, pH stability, and interaction with other compounds, define the compound's behavior in chemical reactions. The development of N-[4-(1-Cyclobutylpiperidin-4-yloxy)phenyl]-2-(morpholin-4-yl)acetamide Dihydrochloride as a histamine H3 receptor inverse agonist by R. Nirogi et al. (2019) illustrates the exploration of chemical properties for therapeutic utility, although the focus is on histamine receptors rather than the specific compound (R. Nirogi et al., 2019).

Scientific Research Applications

Antifungal Activity

Research has identified derivatives of morpholin-4-yl acetamide as potent antifungal agents against a broad spectrum of fungi, including Candida and Aspergillus species. The introduction of specific modifications to the morpholin-4-yl core improved plasmatic stability while maintaining antifungal efficacy, highlighting the compound's potential in developing new antifungal therapies (Bardiot et al., 2015).

Corrosion Inhibition

The compound has been investigated for its ability to inhibit corrosion of mild steel in hydrochloric acid medium, showing over 90% efficiency. The mechanism of action is suggested to involve adsorption on the steel surface, making it a candidate for corrosion protection applications in industrial settings (Nasser & Sathiq, 2016).

DNA and Protein Binding

Studies on novel derivatives have explored their interactions with calf thymus DNA and bovine serum albumin (BSA), indicating potential applications in the study of drug-DNA/protein interactions. These interactions suggest a mode of action that could be exploited in the development of therapeutic agents (Raj, 2020).

Antimicrobial Activity

Research into morpholin-4-yl acetamide analogues has demonstrated their antimicrobial efficacy against various bacterial and fungal strains, highlighting their potential as templates for developing new antimicrobial drugs (Jayadevappa et al., 2012).

Antinociceptive Effect

The design and evaluation of specific analogues have revealed significant σ1 receptor affinity and selectivity, along with antinociceptive effects in vivo. These findings underscore the compound's potential for pain management, particularly in treating inflammatory pain (Navarrete-Vázquez et al., 2016).

KCNQ2 Potassium Channel Opener

A derivative was synthesized as an orally bioavailable KCNQ2 potassium channel opener, showing significant activity in a rat model of migraine. This application illustrates the compound's potential utility in migraine treatment (Wu et al., 2003).

properties

IUPAC Name

N-(2-morpholin-4-ylethyl)-2-(3-phenyl-1-adamantyl)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34N2O2.ClH/c27-22(25-6-7-26-8-10-28-11-9-26)17-23-13-19-12-20(14-23)16-24(15-19,18-23)21-4-2-1-3-5-21;/h1-5,19-20H,6-18H2,(H,25,27);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTPZQGQQOALCKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC(=O)CC23CC4CC(C2)CC(C4)(C3)C5=CC=CC=C5.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H35ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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